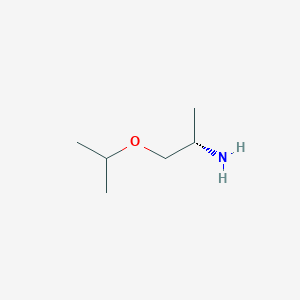

(2S)-1-(Propan-2-yloxy)propan-2-amine

Description

(2S)-1-(Propan-2-yloxy)propan-2-amine is a chiral secondary amine characterized by an isopropyl ether group at the 1-position and an amine group at the 2-position of the propane backbone. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol. The stereochemistry at the 2-position (S-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

(2S)-1-propan-2-yloxypropan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m0/s1 |

InChI Key |

OVBQUDFVVLIUPF-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](COC(C)C)N |

Canonical SMILES |

CC(C)OCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Epoxide Ring Opening

One effective approach is the nucleophilic ring opening of chiral epoxides with isopropanol or related alkoxides to introduce the isopropoxy group at the 1-position, followed by amination at the 2-position.

- A typical procedure involves reacting a chiral epoxide intermediate with isopropanol under basic conditions to form the 1-(propan-2-yloxy) intermediate.

- Subsequent amination is achieved by nucleophilic substitution or reductive amination to install the amino group at the 2-position.

- This method benefits from the inherent stereochemical control of the epoxide starting material, preserving the (2S) configuration.

Reduction of 1-(Propan-2-yloxy)propan-2-one Oxime

An alternative route involves:

- Synthesizing 1-(propan-2-yloxy)propan-2-one as a ketone precursor.

- Conversion of the ketone to the corresponding oxime.

- Reduction of the oxime to the amine using strong reducing agents such as lithium aluminium hydride.

This method is exemplified in the synthesis of related phenoxypropan-2-amines, where lithium aluminium hydride reduction of oximes yields the target amines with retention of stereochemistry.

Experimental conditions for reduction:

| Reagent | Conditions | Outcome |

|---|---|---|

| Lithium aluminium hydride | Suspension in ether, 0 °C to reflux for 3 h | Conversion of oxime to amine |

| Workup | Slow addition of NaOH solution, filtration, solvent evaporation | Isolation of amine product |

This approach is widely documented for preparing 1-substituted phenoxypropan-2-amines, which are structurally analogous to (2S)-1-(Propan-2-yloxy)propan-2-amine.

Alkylation of Chiral Aminopropanol Derivatives

Another method involves:

- Starting from chiral aminopropanol (2S)-propan-2-amine derivatives.

- Alkylation of the hydroxyl group with isopropyl halides or isopropyl sulfonates under basic conditions.

- The reaction is typically performed in aprotic solvents like tetrahydrofuran or toluene, with bases such as potassium hydroxide or alkali metal alkoxides.

This method requires careful control to avoid racemization and side reactions.

Reaction Conditions and Solvent/Base Selection

Based on patent literature and synthetic protocols for related aryloxypropanamine derivatives, the following are preferred:

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Epoxide ring opening | Chiral epoxide + isopropanol, base, solvent | 1-(Propan-2-yloxy)propan-2-ol |

| 2 | Oxidation | Conversion to ketone (if applicable) | 1-(Propan-2-yloxy)propan-2-one |

| 3 | Oxime formation | Hydroxylamine treatment | Oxime derivative |

| 4 | Reduction | Lithium aluminium hydride in ether | (2S)-1-(Propan-2-yloxy)propan-2-amine |

Research Findings and Yields

- Reduction of oximes with lithium aluminium hydride typically yields amines in 70-85% isolated yield with high stereochemical purity.

- Alkylation reactions under basic conditions with isopropyl halides achieve moderate to good yields (60-80%) depending on substrate and conditions.

- Maintaining anhydrous and inert atmosphere conditions improves product purity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Stereochemical Integrity | Notes |

|---|---|---|---|---|---|

| Epoxide ring opening + amination | Chiral epoxide, isopropanol, base | 0 °C to reflux, aprotic solvent | 65-80 | High | Direct stereocontrolled approach |

| Oxime reduction | Oxime precursor, lithium aluminium hydride | Ether, 0 °C to reflux | 70-85 | High | Requires oxime intermediate |

| Alkylation of aminopropanol | Aminopropanol, isopropyl halide, KOH | Toluene or THF, reflux | 60-80 | Moderate to high | Risk of racemization if uncontrolled |

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Propan-2-yloxy)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like halides or alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

(2S)-1-(Propan-2-yloxy)propan-2-amine has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(Propan-2-yloxy)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of (2S)-1-(Propan-2-yloxy)propan-2-amine with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Substituents |

|---|---|---|---|---|

| (2S)-1-(Propan-2-yloxy)propan-2-amine | C₆H₁₅NO | 117.19 | ~10.0 | Isopropyloxy, 2° amine (S) |

| (2S)-N-Methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23 | 9.99 | Phenyl, N-methyl (S) |

| (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine | C₁₁H₁₇NO | 179.26 | N/A | Dimethylphenoxy (R) |

| (2S)-1-[3-(Cyclohexylmethoxy)phenyl]-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine | C₂₉H₃₄N₄O₂ | 470.61 | N/A | Cyclohexylmethoxy, indazolylpyridinyloxy (S) |

| (2S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine | C₁₁H₁₂ClFN₂ | 226.68 | N/A | Halogenated indole (S) |

Key Observations :

- Lipophilicity : The isopropyloxy group in the target compound enhances lipophilicity compared to phenyl-substituted analogues (e.g., (2S)-N-methyl-1-phenylpropan-2-amine), which may improve blood-brain barrier penetration .

- Steric Effects : Bulky substituents, such as cyclohexylmethoxy and indazolyl groups in ’s compound, reduce metabolic clearance but may limit bioavailability due to steric hindrance .

Receptor Affinity

- Serotonin Receptor Agonists : Compounds like 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine () target 5-HT₂A receptors, with methoxy and methylthio groups modulating agonist potency. The target compound’s isopropyloxy group lacks the electron-donating effects of methoxy, suggesting divergent receptor interactions .

- Kinase Inhibitors : Rizavasertib () incorporates an indole-pyridine scaffold, enabling kinase inhibition. The target compound’s simpler structure lacks such aromatic stacking capacity, limiting its utility in kinase targeting .

Stereochemical Specificity

- The S-configuration in the target compound is conserved in analogues like (2S)-1-{[(2S)-3-(2-methoxyethoxy)-2-methylpropyl]oxy}propan-2-amine (), which retains enantioselective binding to adrenergic receptors. In contrast, R-configured analogues (e.g., ) show reduced affinity due to mismatched stereochemistry .

Biological Activity

(2S)-1-(Propan-2-yloxy)propan-2-amine, also known as isopropoxypropan-2-amine, is a chiral amine compound that has garnered interest in various biological research fields due to its unique structural characteristics and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (2S)-1-(Propan-2-yloxy)propan-2-amine is C6H15NO, with a molecular weight of approximately 115.19 g/mol. The compound features a stereogenic center, which contributes significantly to its biological interactions. Its structure includes an amine group and an ether functional group, allowing for various intermolecular interactions such as hydrogen bonding and electrostatic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO |

| Molecular Weight | 115.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid (hydrochloride salt) |

The biological activity of (2S)-1-(Propan-2-yloxy)propan-2-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the isopropoxy group enhances the compound's binding affinity and specificity, making it a candidate for various biological applications. The mechanisms may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.

Case Study 1: Antiviral Efficacy

A study evaluating related compounds demonstrated that modifications at the 2-position significantly impacted antiviral potency. For instance, a structurally similar compound with an isopropoxy substitution exhibited an EC50 value of 2.5 μM against viral infections while maintaining low cytotoxicity (CC50 = 111.2 μM). This indicates that (2S)-1-(Propan-2-yloxy)propan-2-amine could have potential antiviral applications.

Case Study 2: Cancer Therapeutics

Research into the inhibition of Class I PI3-kinase by structurally related compounds revealed effective anti-tumor activity. These compounds selectively inhibited specific isoforms while sparing others, suggesting a targeted approach in cancer therapy. The unique structural features of (2S)-1-(Propan-2-yloxy)propan-2-amine may enhance its efficacy in similar therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2S)-1-(Propan-2-yloxy)propan-2-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2R)-4-(propan-2-yloxy)butan-2-amine | C7H17NO | Different stereochemistry affecting biological interactions |

| (2S)-4-(methoxy)butan-2-amine | C7H17NO | Presence of methoxy group influencing receptor affinity |

| (S)-1-(4-Methylphenoxy)propan-2-amines | C9H13NO | Features a substituted phenoxy group enhancing receptor affinity |

These comparisons highlight that while (2S)-1-(Propan-2-yloxy)propan-2-amine shares commonalities with other compounds, its specific structural features contribute to distinct chemical behavior and potential biological effects.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (2S)-1-(propan-2-yloxy)propan-2-amine be validated in synthesized batches?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a Chiralpak® IA column) and polarimetry. Compare the optical rotation ([α]D) to literature values for the (2S)-enantiomer. For HPLC, a mobile phase of hexane:isopropanol (90:10) with a flow rate of 1.0 mL/min and UV detection at 254 nm can resolve enantiomers. Validate purity with ≥98% enantiomeric excess (ee) .

Q. What experimental strategies optimize the synthesis yield of (2S)-1-(propan-2-yloxy)propan-2-amine?

- Methodological Answer : Employ a stereoselective reductive amination using (S)-proline-derived catalysts or chiral auxiliaries. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:7) and optimize temperature (0–25°C) to minimize racemization. Post-synthesis, purify via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) .

Q. How should acute toxicity be assessed for this compound in early-stage research?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity using rodent models. Administer doses ranging from 50–500 mg/kg and monitor for GHS-classified effects (e.g., H302: harmful if swallowed). Parallel in vitro assays (e.g., cytotoxicity in HEK-293 cells) can correlate with in vivo data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2S)-1-(propan-2-yloxy)propan-2-amine in nucleophilic substitutions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for SN2 reactions at the amine or ether sites. Validate predictions experimentally via kinetic studies in polar aprotic solvents (e.g., DMSO) .

Q. What strategies resolve contradictory NMR data for this compound’s diastereomeric byproducts?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, and NOESY) to assign stereochemistry. For ambiguous peaks, use variable-temperature NMR (VT-NMR) to exploit differential relaxation rates. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the isopropyloxy group influence the compound’s pharmacokinetic properties in in vivo studies?

- Methodological Answer : Conduct comparative ADMET studies using analogs with/without the isopropyloxy moiety. Assess logP (octanol-water partition coefficient) via shake-flask method and plasma protein binding via ultrafiltration. Use LC-MS/MS to quantify metabolic stability in liver microsomes .

Safety and Handling

Q. What personal protective equipment (PPE) is critical when handling (2S)-1-(propan-2-yloxy)propan-2-amine?

- Methodological Answer : Use nitrile gloves (tested for permeability), safety goggles, and a lab coat. In ventilated enclosures, employ a P95 respirator for aerosol prevention. Store in airtight containers away from oxidizers (e.g., peroxides) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.